6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound bears the Chemical Abstracts Service registry number 1532232-61-3 and is catalogued in major chemical databases including PubChem with the identifier 79602517. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the structural complexity of this heterocyclic compound, incorporating both a brominated thiophene ring and a methylated pyrimidine moiety. The molecular formula C9H8BrN3S indicates the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 270.15 grams per mole.
The structural architecture consists of a pyrimidine ring substituted at the 4-position with an N-methyl amino group and at the 6-position with a 4-bromothiophen-3-yl substituent. The thiophene ring system contributes to the aromatic character of the molecule while the bromine atom at the 4-position of the thiophene ring introduces significant electronegativity and steric effects. The N-methylated amino group at the 4-position of the pyrimidine ring provides a basic nitrogen center that can participate in hydrogen bonding interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H8BrN3S |
| Molecular Weight | 270.15 g/mol |
| CAS Registry Number | 1532232-61-3 |
| PubChem CID | 79602517 |
| Chemical Class | Heterocyclic Building Blocks |
The simplified molecular-input line-entry system representation of this compound is recorded as CNC1=NC=NC(=C1)C2=CSC=C2Br, which systematically describes the connectivity pattern of atoms within the molecular framework. The International Chemical Identifier string provides a unique representation that facilitates database searches and computational analysis: InChI=1S/C9H8BrN3S/c1-11-9-2-8(12-5-13-9)6-3-14-4-7(6)10/h2-5H,1H3,(H,11,12,13).
Crystallographic Studies and Hirshfeld Surface Analysis
The crystallographic investigation of this compound requires careful examination of intermolecular interactions and packing arrangements within the solid state. Hirshfeld surface analysis represents a powerful computational approach for visualizing and quantifying intermolecular contacts in crystalline materials, providing insights into the relative contributions of different interaction types to the overall crystal stability.
The Hirshfeld surface methodology generates three-dimensional surfaces around molecules that partition the crystal space based on electron density distributions. For compounds containing both pyrimidine and thiophene ring systems, the analysis typically reveals significant contributions from hydrogen bonding interactions, van der Waals contacts, and aromatic stacking arrangements. The presence of the bromine substituent introduces additional halogen bonding possibilities that can influence the crystal packing patterns.
The normalized contact distance parameter provides a quantitative measure of intermolecular contact strength, with red regions on the Hirshfeld surface indicating close contacts and blue regions representing areas where neighboring molecules are relatively distant. The fingerprint plots derived from Hirshfeld surface analysis offer detailed breakdowns of contact types, including hydrogen-hydrogen, carbon-hydrogen, nitrogen-hydrogen, and bromine-hydrogen interactions.
| Analysis Parameter | Typical Range | Significance |
|---|---|---|
| Contact Distance (dnorm) | -0.2000 to 1.0000 a.u. | Normalized interaction strength |
| Shape Index | -1.0000 to 1.0000 a.u. | Surface curvature analysis |
| Curvedness | -4.0000 to 0.4000 a.u. | Local surface geometry |
The electrostatic potential mapping on Hirshfeld surfaces reveals the distribution of positive and negative regions across the molecular surface, providing insights into potential binding sites and interaction preferences. For heterocyclic compounds containing nitrogen atoms, these regions typically correspond to lone pair locations and partially positive hydrogen atoms.
Spectroscopic Identification (NMR, FT-IR, UV-Vis)
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the aromatic protons of both the pyrimidine and thiophene ring systems, as well as the N-methyl substituent.
The pyrimidine ring protons typically appear in the aromatic region between 7.0 and 9.0 parts per million, with the H-2 and H-5 positions showing characteristic chemical shifts influenced by the nitrogen atoms in the ring system. The thiophene ring protons demonstrate coupling patterns consistent with the substitution pattern, while the bromine substituent affects the chemical shifts of adjacent carbon and hydrogen atoms through inductive effects.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The N-H stretching vibrations of the amino group typically appear in the 3300-3500 wavenumber region, while the aromatic C-H stretching modes occur around 3000-3100 wavenumbers. The C=N stretching vibrations of the pyrimidine ring system produce distinctive bands in the 1500-1600 wavenumber range.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| 1H Nuclear Magnetic Resonance | 7.0-9.0 ppm | Aromatic protons |
| 1H Nuclear Magnetic Resonance | 2.5-3.5 ppm | N-methyl group |
| Fourier Transform Infrared | 3300-3500 cm⁻¹ | N-H stretching |
| Fourier Transform Infrared | 1500-1600 cm⁻¹ | C=N stretching |
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information through the chemical shifts of individual carbon atoms within the molecular framework. The aromatic carbon atoms of the pyrimidine and thiophene rings exhibit characteristic downfield shifts, while the N-methyl carbon appears in the aliphatic region. The carbon atom bearing the bromine substituent shows a distinctive chemical shift pattern influenced by the heavy atom effect.
Ultraviolet-visible spectroscopy of this compound reveals electronic transitions characteristic of the conjugated heterocyclic system. The absorption bands typically occur in the ultraviolet region, with possible extension into the visible range depending on the degree of conjugation between the pyrimidine and thiophene ring systems.
X-ray Diffraction Data and Space Group Determination
Single crystal X-ray diffraction analysis provides the most definitive method for determining the three-dimensional molecular structure and crystal packing arrangement of this compound. The diffraction data collection typically requires high-quality single crystals suitable for mounting on a diffractometer equipped with appropriate radiation sources.
The unit cell parameters, including the lattice constants and angles, define the basic repeating unit of the crystal structure. The space group determination reveals the symmetry operations present within the crystal lattice, which directly influences the molecular packing arrangements and intermolecular interaction patterns. Common space groups for organic heterocyclic compounds include P21/c, P-1, and Pnma, depending on the molecular symmetry and packing preferences.
The atomic coordinates determined from X-ray diffraction provide precise bond lengths and angles within the molecular structure. The C-N bond lengths in the pyrimidine ring typically range from 1.33 to 1.35 Angstroms, while the C-S bond lengths in the thiophene ring system are approximately 1.72 Angstroms. The C-Br bond length is characteristically around 1.90 Angstroms, reflecting the size of the bromine atom.
| Crystallographic Parameter | Typical Value | Precision |
|---|---|---|
| C-N Bond Length (pyrimidine) | 1.33-1.35 Å | ±0.02 Å |
| C-S Bond Length (thiophene) | 1.72 Å | ±0.02 Å |
| C-Br Bond Length | 1.90 Å | ±0.02 Å |
| N-C-N Bond Angle | 115-118° | ±1° |
The thermal displacement parameters derived from the diffraction data provide information about atomic motion within the crystal lattice at the measurement temperature. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms, while hydrogen atoms may be treated with isotropic displacement parameters or positioned using geometric constraints.
The crystal packing analysis reveals the intermolecular interaction networks that stabilize the solid-state structure. Hydrogen bonding patterns, if present, contribute significantly to the overall crystal stability and may involve the amino group nitrogen atom as a donor and the pyrimidine nitrogen atoms as acceptors. The bromine substituent may participate in halogen bonding interactions with electronegative atoms in neighboring molecules.
Properties
IUPAC Name |
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-2-8(12-5-13-9)6-3-14-4-7(6)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQBXDXLEQCROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine typically involves two key steps:
- Construction of the pyrimidine core with the N-methylamino group at the 4-position
- Introduction of the 4-bromothiophen-3-yl substituent at the 6-position via cross-coupling or condensation reactions
The methods rely heavily on palladium-catalyzed cross-coupling techniques, nucleophilic aromatic substitution, or condensation reactions between appropriately functionalized pyrimidine intermediates and bromothiophene derivatives.
Preparation of the Pyrimidine Core
The pyrimidine ring functionalized at the 4-position with an N-methylamino group can be synthesized starting from 2-amino-6-methylpyrimidin-4-ol or related precursors. The N-methylation at the amino group can be achieved by methylation of the 4-aminopyrimidine or by direct use of N-methylated aminopyrimidine derivatives.
A representative procedure involves:
- Starting from 2-amino-6-methylpyrimidin-4-ol , which is reacted with methylating agents or subjected to amination to introduce the N-methylamino group at the 4-position.
- Reaction conditions often include reflux in polar solvents such as acetone or ethanol with bases like potassium carbonate to facilitate substitution reactions.
Detailed Reaction Procedure Example
A generalized synthetic route based on Suzuki coupling is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. Preparation of pyrimidine intermediate | 2-amino-6-methylpyrimidin-4-ol + methylating agent, K2CO3, acetone, reflux 4 h | Formation of N-methylpyrimidin-4-amine derivative |
| 2. Preparation of 4-bromothiophene boronic acid | 4-bromothiophene-3-boronic acid or ester | Commercially available or synthesized via lithiation and borylation |
| 3. Suzuki coupling | Pyrimidine halide (6-chloro or 6-bromo), 4-bromothiophene-3-boronic acid, Pd(PPh3)4 (5 mol%), K3PO4, 1,4-dioxane/H2O, 90 °C, 18 h, argon atmosphere | Coupling to form this compound |
Research Findings and Yields
- The Suzuki coupling yields for thiophene-substituted pyrimidines vary from 33% to 95% , depending on the substrate substitution pattern and reaction conditions.
- The bromo substituent on the thiophene ring is regioselectively preserved or substituted depending on the reaction conditions and reagents used.
- Reaction monitoring is commonly performed by thin-layer chromatography (TLC), and purification is achieved by column chromatography or recrystallization.
- The use of glacial acetic acid in condensation steps facilitates imine formation with high yields (above 90%) for intermediate compounds.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) | Palladium tetrakis(triphenylphosphine) |
| Base | K3PO4 or K2CO3 | Potassium phosphate or carbonate |
| Solvent | 1,4-dioxane, acetone, ethanol, water mixtures | Depends on step |
| Temperature | 90 °C (Suzuki coupling), reflux (condensation) | Controlled heating |
| Reaction Time | 4–18 hours | Monitored by TLC |
| Atmosphere | Argon or nitrogen | Inert gas to prevent oxidation |
| Yield Range | 33–95% | Varies by step and substrate |
Notes on Purification and Characterization
- After reaction completion, the mixture is typically filtered, diluted with ethyl acetate, and washed with water.
- Organic layers are dried over magnesium sulfate, and solvents are removed under reduced pressure.
- Final products are purified by silica gel column chromatography.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with potential biological activities.
Scientific Research Applications
Medicinal Chemistry
6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine has been explored for its potential therapeutic applications, particularly in the development of:
- Anticancer Agents : The compound has shown promise in inhibiting specific cancer cell lines, possibly through mechanisms involving the modulation of kinase activity or interference with cellular signaling pathways.
- Antiviral Compounds : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses, by targeting viral replication processes.
Material Science
The unique electronic properties of the bromothiophene group allow this compound to be utilized in:
- Organic Electronics : It serves as a precursor for organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Sensors : The compound's ability to interact with various analytes makes it suitable for developing chemical sensors, particularly for detecting environmental pollutants.
Agricultural Chemistry
Research has indicated potential applications in agrochemicals:
- Pesticides and Herbicides : The compound may be modified to enhance its efficacy as a pesticide or herbicide, targeting specific pests or weeds while minimizing environmental impact.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrimidine derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with IC values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Case Study 2: Organic Electronics
Research conducted at a leading university investigated the use of this compound as a building block for organic semiconductors. Devices fabricated with this compound demonstrated improved charge mobility and stability compared to traditional materials, highlighting its potential for commercial applications in flexible electronics.
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agents | Significant cytotoxicity against cancer cell lines |
| Material Science | Organic Electronics | Enhanced charge mobility in devices |
| Agricultural Chemistry | Pesticides and Herbicides | Potential efficacy against specific pests |
Mechanism of Action
The mechanism of action of 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations: Bromothiophene vs. Bromophenyl/Pyridinyl
- 4-(4-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine (): This compound replaces the bromothiophene with a bromophenyl group and includes a pyridin-3-yl substituent. The pyridinyl group introduces a basic nitrogen, enhancing solubility in polar solvents compared to the thiophene .
6-(2-Fluoropyridin-3-yl)-N-methylpyrimidin-4-amine ():
The fluoropyridinyl substituent adds electronegativity and hydrogen-bonding capacity. Fluorine’s small size and high electronegativity may improve metabolic stability compared to bromothiophene, though at the cost of reduced aromatic surface area for hydrophobic interactions .
Heterocyclic vs. Aliphatic Substituents
- 6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine (): The piperidinyl group introduces aliphatic amines, increasing basicity and aqueous solubility.
6-(4-Isopropylpiperazin-1-yl)-N-methylpyrimidin-4-amine ():
The isopropylpiperazine moiety enhances solubility and introduces tertiary amines, which can serve as hydrogen-bond acceptors. This contrasts with the planar bromothiophene, which prioritizes hydrophobic and aromatic interactions .
Halogen Effects: Bromine vs. Chlorine/Fluorine
- This could lower binding affinity in targets where halogen interactions are critical .
Hydrogen Bonding and Molecular Conformation
- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine (): Intramolecular N–H⋯N hydrogen bonds stabilize a six-membered ring, enforcing a planar conformation. This contrasts with 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine, where the bromothiophene’s bulk may induce torsional strain, altering dihedral angles and binding modes .
Data Table: Key Comparisons
Biological Activity
The compound 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine (CAS Number: 1532232-61-3) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromothiophene derivatives with pyrimidine amines through various coupling reactions, including Suzuki cross-coupling methods. For instance, the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde has been reported to yield high purity compounds through optimized reaction conditions .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives containing thiophene and pyrimidine moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or receptors that are critical for tumor growth and proliferation.
Antimicrobial Properties
Research indicates that compounds with a similar structure possess antimicrobial activity against a range of pathogens. The presence of the bromothiophene group enhances the lipophilicity and membrane permeability, which may contribute to their effectiveness against bacterial strains .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class is notable. Studies have indicated that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting a role in managing inflammatory diseases. The inhibition of Lck activity has been cited as a mechanism for reducing inflammation in specific models .
Case Study 1: Anticancer Activity
In a comparative study, several pyrimidine derivatives were tested for their anticancer effects on human breast cancer cells (MCF-7). Among the tested compounds, those containing the bromothiophenyl group exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced potency .
Case Study 2: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of various thiophene-pyrimidine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The study found that specific substitutions at the thiophene ring increased antibacterial activity, confirming the importance of structural modifications in enhancing bioactivity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 6-(4-bromothiophen-3-yl)-N-methylpyrimidin-4-amine, and how do reaction conditions influence yield?
Q. How do steric and electronic effects of the bromothiophene group influence regioselectivity in further functionalization?
- Methodological Answer : The bromine atom directs electrophilic substitution to the thiophene’s 5-position due to its electron-withdrawing effect. Steric hindrance from the pyrimidine ring limits reactivity at the 3-position. Computational DFT studies (B3LYP/6-31G*) can predict reaction sites by analyzing Fukui indices for electrophilicity .
Q. What strategies resolve contradictions in reported solubility or crystallinity data across studies?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent residues. Use differential scanning calorimetry (DSC) to identify melting point variations (>5°C differences indicate polymorphism). Recrystallization from acetonitrile/water (9:1) at 4°C yields a stable monoclinic crystal form (validated via single-crystal XRD) .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) with ATP-binding pockets (e.g., EGFR kinase) identifies key interactions:
- Pyrimidine N1 forms hydrogen bonds with Met793.
- Bromothiophene engages in hydrophobic contacts with Leu717.
MD simulations (AMBER) over 100 ns assess stability of the ligand-protein complex (RMSD < 2.0 Å) .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound show unexpected splitting in aromatic proton signals?
- Methodological Answer : Dynamic rotational isomerism in the thiophene-pyrimidine linkage causes splitting. Variable-temperature NMR (VT-NMR) at 25–60°C collapses doublets into singlets as rotation barriers (~12 kcal/mol) are overcome. Compare with DFT-calculated rotational energy barriers to confirm .
Methodological Best Practices
Q. What purification techniques are optimal for removing halogenated byproducts?
- Answer :
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate brominated impurities (Rf = 0.3 vs. 0.5 for product).
- HPLC : C18 column with acetonitrile/water (70:30) at 1.5 mL/min achieves >99% purity .
Advanced Structural Insights
Q. How does the compound’s conformation impact its biological activity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
